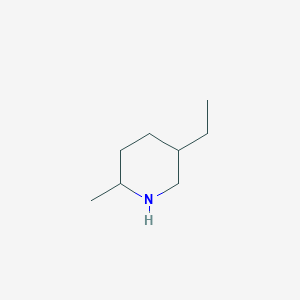

5-Ethyl-2-methylpiperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Chemical Science and Pharmaceutical Development

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and vital scaffold in the realms of chemical science and pharmaceutical development. nih.govlifechemicals.com Its prevalence is underscored by its presence in a vast array of natural products, synthetic pharmaceuticals, and agrochemicals. lifechemicals.com The structural features of substituted piperidines, such as their three-dimensional conformations, limited number of rotatable bonds, and the potential for chirality, offer distinct advantages in drug design. lifechemicals.com These characteristics allow for the creation of molecules that can engage with biological targets in ways that flat, aromatic rings cannot, often leading to enhanced potency and selectivity. lifechemicals.com

Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, including anticancer agents, treatments for Alzheimer's disease, antibiotics, analgesics, and antipsychotics. nih.govclinmedkaz.org The ability of the piperidine structure to be readily functionalized at various positions allows chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. nih.gov This versatility has made the piperidine scaffold a cornerstone in the development of numerous commercially successful drugs. lifechemicals.com The ongoing exploration of piperidine-based compounds continues to be a promising strategy for discovering novel therapeutics to combat a wide range of diseases. clinmedkaz.org

Historical Context of 5-Ethyl-2-methylpiperidine and Related Compound Studies

The history of this compound is intrinsically linked to its aromatic precursor, 5-ethyl-2-methylpyridine (B142974), also known as "aldehyde-collidine". orgsyn.org The synthesis of this pyridine (B92270) derivative has a long history, with early methods dating back to the late 19th and early 20th centuries. One of the foundational methods involves the condensation reaction of simple aldehydes and ammonia (B1221849). orgsyn.orgwikipedia.org For instance, the reaction of paraldehyde (B1678423) (a trimer of acetaldehyde) with ammonia under heat and pressure has been a documented method for producing 5-ethyl-2-methylpyridine. orgsyn.orgwikipedia.org

Over the years, various catalysts and reaction conditions were explored to improve the yield and efficiency of this synthesis. These included the use of ammonium (B1175870) acetate, fluorine-containing compounds, and various metal catalysts. orgsyn.orggoogle.com The Chichibabin pyridine synthesis, a classic method for creating pyridine rings, also provides a basis for understanding the formation of such substituted pyridines. orgsyn.org

The conversion of 5-ethyl-2-methylpyridine to this compound is achieved through catalytic hydrogenation, a process that reduces the aromatic pyridine ring to a saturated piperidine ring. This step became more feasible with the development of effective hydrogenation catalysts and techniques. Modern methods often employ catalysts such as palladium on charcoal (Pd/C) or ruthenium on alumina (B75360) (Ru/Al₂O₃) to achieve this transformation. The study of stereoselective synthesis has also become important, aiming to control the specific spatial arrangement of the ethyl and methyl groups on the piperidine ring, leading to distinct cis and trans isomers. whiterose.ac.ukbldpharm.com

Overview of Current Research Trajectories and Future Directions for this compound

Current research on this compound and its derivatives is multifaceted, spanning organic synthesis, medicinal chemistry, and materials science. A primary focus is its use as a versatile building block for the synthesis of more complex molecules. smolecule.com Its bifunctional nature, possessing both a secondary amine and alkyl substituents, makes it a valuable starting material for creating a diverse range of compounds, including novel pharmaceuticals and agrochemicals. smolecule.com

In the field of medicinal chemistry, derivatives of this compound are being investigated for a variety of potential therapeutic applications. Studies have explored their potential as anticonvulsant and anticancer agents. smolecule.com The trans isomer, in particular, has been noted for its potential antimicrobial activity against strains like MRSA and E. coli and for exhibiting cytotoxic effects on certain cancer cell lines. The ability of piperidine derivatives to interact with biological targets such as G-protein-coupled receptors (GPCRs) and enzymes like kinases and proteases underpins this broad range of potential biological activities.

Beyond pharmaceuticals, this compound is finding applications in materials science. One notable area is its potential use in reversible hydrogen storage systems. rsc.org The development of efficient methods for the dehydrogenation of substituted piperidines is a key area of research for their application in hydrogen-powered fuel cells. rsc.org

Future research is likely to continue along these trajectories. The development of more efficient and stereoselective synthetic methods will remain a priority, enabling the creation of specific isomers for pharmacological testing. nih.gov Further exploration of the structure-activity relationships of this compound derivatives will be crucial for designing new drugs with improved efficacy and selectivity. Additionally, the investigation of its properties for materials science applications, such as hydrogen storage and as ligands in catalysis, represents a growing field of interest. rsc.org The adaptability of the this compound scaffold ensures its continued relevance in the advancement of both chemical and biomedical sciences.

Properties

IUPAC Name |

5-ethyl-2-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-3-8-5-4-7(2)9-6-8/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFNHZHCGBPVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(NC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870447 | |

| Record name | Piperidine, 5-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-89-2 | |

| Record name | 5-Ethyl-2-methylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 5-ethyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-2-methylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 5-ethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, 5-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-2-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Ethyl 2 Methylpiperidine and Its Precursors

Synthesis of 5-Ethyl-2-methylpyridine (B142974) (Precursor Compound)

The industrial production of 5-ethyl-2-methylpyridine, also known as aldehyde-collidine or MEP, is primarily achieved through the condensation of simple aldehydes with ammonia (B1221849). researchgate.net This process, a variant of the Chichibabin pyridine (B92270) synthesis, can be carried out in either the liquid or gas phase, with liquid-phase reactions generally offering higher selectivity for 5-ethyl-2-methylpyridine. researchgate.net

Condensation Reactions for Pyridine Ring Formation

The formation of the pyridine ring of 5-ethyl-2-methylpyridine is accomplished through the reaction of acetaldehyde or its trimer, paraldehyde (B1678423), with ammonia under elevated temperature and pressure. These reactions exemplify the creation of a complex heterocyclic structure from simple, readily available starting materials. wikipedia.org

A more selective process involves reacting acetaldehyde with an aqueous solution of an ammonium (B1175870) salt, such as ammonium dibasic phosphate (B84403) or ammonium acetate, at temperatures between 180 to 270°C and pressures sufficient to maintain the liquid phase. google.com This method has been reported to produce 5-ethyl-2-methylpyridine in yields as high as 80.8%. google.com

Table 1: Synthesis of 5-Ethyl-2-methylpyridine from Acetaldehyde and Ammonium Salts

| Ammonium Salt | Temperature (°C) | Pressure (psig) | Yield (%) |

|---|---|---|---|

| Ammonium Dibasic Phosphate | 225 | 400-450 | 80.8 |

| Various Ammonium Salts* | 180-270 | 190-670 | Not specified |

*Includes ammonium acetate, ammonium fluoride, ammonium bifluoride, ammonium benzoate, ammonium borate, or ammonium sulfide. google.com

A common and efficient method for the synthesis of 5-ethyl-2-methylpyridine involves the reaction of paraldehyde, a cyclic trimer of acetaldehyde, with aqueous ammonia. wikipedia.org This reaction is typically carried out in a high-pressure reactor at elevated temperatures. The use of paraldehyde is often favored as it can lead to higher yields of the desired product compared to acetaldehyde. google.com

One established procedure involves heating paraldehyde with 28% aqueous ammonium hydroxide in the presence of a catalytic amount of ammonium acetate at 230°C. orgsyn.org This process yields 5-ethyl-2-methylpyridine in the range of 50-53%. orgsyn.org The yield can be further improved to 60-70% by increasing the molar ratio of ammonium hydroxide to paraldehyde to 8:1. orgsyn.org

Table 2: Synthesis of 5-Ethyl-2-methylpyridine from Paraldehyde and Ammonia

| Reactants | Catalyst | Temperature (°C) | Pressure (lb) | Yield (%) |

|---|

The industrial synthesis of 5-ethyl-2-methylpyridine is an adaptation of the Chichibabin pyridine synthesis, which broadly involves the condensation of aldehydes and ketones with ammonia. researchgate.net While the gas-phase Chichibabin reaction of acetaldehyde and ammonia typically favors the formation of 2- and 4-picoline, adaptations in the liquid phase have been developed to enhance the yield of 5-ethyl-2-methylpyridine. researchgate.net

The key to selectively synthesizing 5-ethyl-2-methylpyridine lies in controlling the reaction conditions, such as temperature, pressure, and the choice of catalyst. The industrial process is typically carried out at 200-300°C and 12-13 MPa. researchgate.net Early research demonstrated that using ammonium acetate as a catalyst in the liquid-phase condensation of acetaldehyde with ammonia could produce 5-ethyl-2-methylpyridine. researchgate.net These adaptations are crucial for steering the reaction towards the desired polysubstituted pyridine rather than the simpler picolines.

Catalytic Synthesis Routes for 5-Ethyl-2-methylpyridine

Catalysis plays a pivotal role in the synthesis of 5-ethyl-2-methylpyridine, enhancing both the reaction rate and the selectivity towards the desired product. A variety of catalysts have been explored, with zeolites showing particular promise in recent years.

Zeolites have emerged as effective catalysts for the synthesis of 5-ethyl-2-methylpyridine from acetaldehyde and ammonia, offering high conversion and selectivity under high-pressure conditions. ku.ac.ae These microporous aluminosilicate minerals provide a structured environment that can influence product distribution.

Studies have investigated the catalytic properties of different zeolite types, including H-Y, H-Y-mmm (micro-meso-macroporous), H-ZSM-5, and H-Beta. researchgate.netresearchgate.net In one study, at 150°C with an acetaldehyde to ammonia molar ratio of 1:3, H-Y-mmm zeolite demonstrated a 63% yield of 5-ethyl-2-methylpyridine with 93% selectivity. researchgate.net In comparison, the microporous H-Y zeolite under the same conditions gave a 58% yield with 91% selectivity. researchgate.net The hierarchical structure of H-Y-mmm also contributed to better catalyst stability over multiple cycles. researchgate.net

At a higher temperature of 200°C, H-ZSM-5 and H-Beta zeolites have also shown high selectivity. H-ZSM-5 resulted in 83.9% selectivity at a 94.9% acetaldehyde conversion rate, while H-Beta achieved 93.6% selectivity at a 92.7% conversion rate. researchgate.net

Table 3: Zeolite-Catalyzed Synthesis of 5-Ethyl-2-methylpyridine

| Zeolite Catalyst | Temperature (°C) | Acetaldehyde Conversion (%) | 5-Ethyl-2-methylpyridine Selectivity (%) | 5-Ethyl-2-methylpyridine Yield (%) |

|---|---|---|---|---|

| 0.95H-Y | 150 | - | 91 | 58 |

| 0.95H-Y-mmm | 150 | - | 93 | 63 |

| H-ZSM-5 | 200 | 94.9 | 83.9 | - |

Hydrothermal Conditions with Metal Oxide Catalysts (e.g., Cu2O)

A straightforward, one-pot synthesis for 5-ethyl-2-methylpyridine (EMP) has been developed utilizing hydrothermal conditions with copper(I) oxide (Cu2O) serving as both a catalyst and an oxidant. This eco-friendly method employs ammonium bicarbonate (NH4HCO3) and ethanol (C2H5OH) as the primary starting materials. The reaction is carried out under hydrothermal conditions, where the specific parameters are optimized to maximize the product yield while considering energy and resource conservation. This approach is noted for providing an environmentally conscious pathway to obtaining EMP by using less toxic and lower volatility starting materials.

One-Pot Synthesis Strategies for 5-Ethyl-2-methylpyridine

One-pot syntheses are highly valued for their efficiency in chemical manufacturing. The industrial production of 5-ethyl-2-methylpyridine is commonly achieved through a one-pot condensation reaction of paraldehyde (a trimer of acetaldehyde) and aqueous ammonia. wikipedia.org This conversion is an example of creating a structurally complex molecule from simple, readily available precursors. wikipedia.org The reaction proceeds as follows:

4 (CH₃CHO) + NH₃ → (C₂H₅)(CH₃)C₅H₃N + 4 H₂O wikipedia.org

Another documented one-pot method involves heating paraldehyde with aqueous ammonium hydroxide and ammonium acetate in a sealed steel reaction vessel. This process yields 5-ethyl-2-methylpyridine after separation and purification steps.

In addition to these specific methods, general one-pot strategies for synthesizing polysubstituted pyridines have been developed, which can be adapted for various derivatives. These often involve the multi-component reaction of compounds like 1,3-dicarbonyls, alkynones, and an ammonia source, proceeding through a tandem Michael addition-heterocyclization pathway.

Conversion of 5-Ethyl-2-methylpyridine to 5-Ethyl-2-methylpiperidine

The transformation of the aromatic precursor, 5-ethyl-2-methylpyridine, into the saturated heterocyclic compound, this compound, is accomplished through catalytic hydrogenation. This process involves the addition of hydrogen across the double bonds of the pyridine ring, requiring a catalyst to proceed efficiently.

Catalytic Hydrogenation Strategies

Catalytic hydrogenation is a cornerstone reaction in both laboratory and industrial settings for the reduction of aromatic rings. rsc.org The choice of catalyst system—whether heterogeneous or homogeneous—and reaction conditions can significantly influence the reaction's efficiency, selectivity, and stereochemical outcome.

Heterogeneous catalysts are widely employed for pyridine hydrogenation due to their effectiveness and ease of separation from the reaction mixture. These catalysts typically consist of a noble or transition metal dispersed on a solid support.

Palladium (Pd) Systems: Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenation of pyridine derivatives. rsc.org It can be used to saturate the heteroaromatic ring, converting pyridinecarbonitriles into the corresponding (aminomethyl)piperidines in a two-step process where the pyridine ring is reduced after the nitrile group. rsc.org

Nickel (Ni) Systems: Nickel-based catalysts are a cost-effective alternative to noble metals and have demonstrated great potential for hydrogenation reactions. uned.es Air-stable composites of nickel on carbon (Ni/C) have been shown to be efficient catalysts for the hydrogenation of pyridine and related compounds like quinoline. mdpi.com The performance of nickel catalysts can be influenced by the nature of the support material, with carbon supports sometimes limiting the reactivity of Ni towards C=C bond hydrogenation. uned.es

Other Systems: Other noble metals such as Platinum (Pt) and Ruthenium (Ru) are also known for their remarkable catalytic activity in the hydrogenation of various functional groups and aromatic systems. mdpi.com Cobalt (Co) catalysts have also been explored for hydrogenation processes. mdpi.com

| Catalyst System | Support | General Application | Reference |

|---|---|---|---|

| Palladium (Pd) | Carbon (C) | Hydrogenation of pyridine rings | rsc.org |

| Nickel (Ni) | Carbon (C) | Efficient hydrogenation of pyridine and quinolines | mdpi.com |

| Platinum (Pt) | Various | General hydrogenation reactions | mdpi.com |

| Cobalt (Co) | Various | Hydrogenation of unsaturated functional groups | mdpi.com |

Homogeneous catalysts, which are soluble in the reaction medium, offer distinct advantages in terms of selectivity and can operate under milder conditions. libretexts.org Rhodium-based complexes are particularly notable in this category. libretexts.org

A stable and commercially available rhodium compound, Rhodium(III) oxide (Rh₂O₃), has proven to be a highly active catalyst for the hydrogenation of a wide array of unprotected and functionalized pyridines. rsc.orgrsc.org This catalytic system is advantageous as it operates under mild conditions (e.g., 5 bar H₂ at 40 °C) and is tolerant of various functional groups. rsc.org One of the most well-known homogeneous hydrogenation catalysts is Wilkinson's catalyst, a rhodium complex with the formula RhCl(PPh₃)₃, which was pivotal in the development of organometallic chemistry and homogeneous catalysis. libretexts.org

| Catalyst System | Description | Conditions | Reference |

|---|---|---|---|

| Rhodium(III) oxide (Rh₂O₃) | Commercially available, stable rhodium compound | Mild (e.g., 5 bar H₂, 40 °C) | rsc.orgrsc.org |

| Wilkinson's Catalyst (RhCl(PPh₃)₃) | Pioneering four-coordinated rhodium complex | Varies | libretexts.org |

The hydrogenation of 5-ethyl-2-methylpyridine creates two chiral centers in the resulting this compound molecule (at the C2 and C5 positions). Consequently, the stereochemical outcome of the reaction is a critical consideration.

Diastereoselectivity: The relative orientation of the methyl and ethyl groups (either cis or trans) is determined by the reaction's diastereoselectivity. The use of certain catalysts can favor the formation of one diastereomer over the other. For instance, the hydrogenation of multisubstituted pyridines using the Rh₂O₃ catalyst system typically yields the corresponding cis-piperidines as the major product. rsc.org

Asymmetric Hydrogenation (Enantioselectivity): To produce a specific enantiomer of the chiral piperidine (B6355638), a process known as asymmetric hydrogenation is required. wikipedia.org This involves using a chiral catalyst, which is typically a metal complex containing a chiral ligand. dicp.ac.cn While specific methods for 5-ethyl-2-methylpyridine are not detailed, the principle has been established for related heterocycles. wikipedia.orgdicp.ac.cn For example, rhodium or iridium complexes paired with chiral phosphine ligands are used for the asymmetric hydrogenation of various substrates, including other heteroarenes. dicp.ac.cnacs.org This approach allows for the transfer of chirality from the catalyst to the product molecule, enabling the synthesis of enantiomerically enriched or pure chiral piperidines. wikipedia.org

De Novo Synthesis Approaches for this compound and Substituted Analogs

The synthesis of piperidine scaffolds, such as this compound, is a cornerstone of medicinal and materials chemistry. De novo synthesis strategies provide versatile pathways to this important heterocyclic core, allowing for the introduction of various substituents and the creation of diverse chemical analogs. These approaches can be broadly categorized into protocols that build the piperidine ring from acyclic precursors and those that modify an existing pyridine ring. Key methodologies include reductive amination of pyridine precursors and intramolecular cyclization reactions to form the saturated six-membered ring.

Reductive Amination Protocols

Reductive amination is a highly effective and widely used method for the synthesis of amines, including cyclic amines like this compound. harvard.edulibretexts.org This process typically involves the reduction of an imine or a related C=N bond, which can be formed in situ from a carbonyl compound and an amine or, in the case of heterocyclic precursors, the reduction of the entire aromatic ring. For the synthesis of this compound, the most direct precursor is 5-Ethyl-2-methylpyridine. The transformation involves the catalytic hydrogenation of the pyridine ring to the corresponding piperidine.

5-Ethyl-2-methylpyridine borane complex (PEMB) is a stable and effective amine borane reagent used in reductive amination reactions. researchgate.net While often employed to reduce aldehydes and ketones in the presence of an amine, the borane complex itself is derived from 5-Ethyl-2-methylpyridine. researchgate.netsigmaaldrich.com The pyridine moiety in PEMB acts as a Lewis base to stabilize the borane (BH₃). This complex is noted for its utility as a reducing agent in various organic transformations. google.com

The synthesis of this compound via the reduction of 5-Ethyl-2-methylpyridine can be achieved using various hydride reagents, and amine-borane complexes like PEMB are part of this class of reductants. researchgate.net The general process involves the transfer of hydride ions from the borane to the carbon atoms of the pyridine ring, typically activated by an acid, leading to the saturation of the ring. PEMB is recognized as a safe and non-toxic alternative to other reducing agents for this purpose. researchgate.net

Table 1: Properties of 5-Ethyl-2-methylpyridine Borane Complex (PEMB)

| Property | Value |

| Synonym(s) | (5-Ethyl-2-methylpyridine)trihydroborane, 5-Ethyl-2-methylpyridine borane |

| CAS Number | 1014979-56-6 |

| Molecular Formula | C₈H₁₄BN |

| Molecular Weight | 135.01 g/mol |

| Form | Liquid |

| Density | 0.907 g/mL at 25 °C |

| Application | Reactant for reductive amination and organometallic cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com |

Transition-metal-catalyzed hydrogenation is a paramount method for the synthesis of amines via reductive amination, particularly on an industrial scale. nih.gov This approach involves the reaction of a precursor, in this case, 5-Ethyl-2-methylpyridine, with hydrogen gas in the presence of a metal catalyst. This method is attractive due to the high availability and low cost of hydrogen as the reducing agent. nih.gov

The process involves the adsorption of the pyridine ring onto the surface of the metal catalyst, followed by the sequential addition of hydrogen atoms to saturate the ring, yielding this compound. A variety of catalysts are effective for this transformation, with choices depending on the desired reaction conditions and selectivity.

Commonly Used Catalysts for Pyridine Hydrogenation:

Rhodium (Rh): Often used for its high activity and ability to operate under milder conditions.

Ruthenium (Ru): Known for its effectiveness in hydrogenating aromatic rings.

Palladium (Pd): Widely used in hydrogenation, often supported on carbon (Pd/C).

Nickel (Ni): A cost-effective catalyst, though it may require higher temperatures and pressures.

Iridium (Ir): Can be used in specialized applications for high enantioselectivity in asymmetric hydrogenations. nih.gov

The reaction is typically carried out in a solvent under a pressurized atmosphere of hydrogen. The choice of catalyst, solvent, temperature, and pressure can influence the reaction rate and the stereochemical outcome if chiral centers are formed.

Table 2: Comparison of Catalysts in Reductive Amination

| Catalyst Type | Typical Metals | Advantages | Considerations |

| Homogeneous | Rhodium, Iridium | High selectivity, mild conditions, tunable ligands. nih.gov | Catalyst separation can be difficult. |

| Heterogeneous | Palladium, Platinum, Nickel, Ruthenium | Easy separation, reusable, robust. | May require higher temperatures/pressures. |

Intramolecular Cyclization Reactions for Piperidine Ring Formation

An alternative to the reduction of a pre-formed pyridine ring is the construction of the piperidine ring from an acyclic precursor through intramolecular cyclization. This powerful strategy involves designing a linear molecule that contains all the necessary atoms and functional groups to form the six-membered ring upon cyclization.

Transition metal catalysts can facilitate the intramolecular cyclization of substrates like dienynes to form cyclic structures. williams.edu For the synthesis of a this compound scaffold, a hypothetical acyclic precursor could be an amino-diyne or amino-diene. The metal catalyst, such as Nickel(0) or Rhodium(I), coordinates to the unsaturated bonds (alkenes and/or alkynes) of the linear precursor, bringing the reactive ends into proximity and lowering the activation energy for the ring-forming reaction. williams.eduresearchgate.net

For example, a metal-catalyzed [4+2] cycloaddition of a substrate containing a diene and a dienophile tethered by a nitrogen-containing linker could construct the piperidine ring. The substitution pattern on the linear precursor would be designed to yield the desired 2-methyl and 5-ethyl groups on the final piperidine product. This method offers a high degree of control over the stereochemistry of the resulting cyclic compound.

Electrophilic cyclization reactions provide a powerful means to construct the piperidine ring. A prominent example within this category is the intramolecular aza-Michael addition. rsc.org This reaction involves the nucleophilic attack of an amine onto an electron-deficient carbon-carbon double bond (a Michael acceptor) within the same molecule. nih.govfrontiersin.org

To synthesize the this compound ring system via this method, a precursor would be designed to contain an amine and a conjugated system, positioned to favor a 6-endo-trig cyclization. For instance, an amino group separated by an appropriate carbon chain from an α,β-unsaturated ester or ketone could cyclize upon treatment with a base. The base deprotonates the amine (or a precursor like a sulfonamide), increasing its nucleophilicity and initiating the attack on the Michael acceptor to form the six-membered piperidine ring. The ethyl and methyl groups would be incorporated into the acyclic backbone at positions that would correspond to C5 and C2 after cyclization. The stereochemical outcome of the reaction can often be controlled by the geometry of the precursor and the reaction conditions. rsc.org

Radical-Mediated Cyclization Pathways

Radical-mediated cyclization represents a powerful strategy for the formation of the piperidine ring. These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular addition to an unsaturated bond, forming a new carbon-carbon bond and closing the ring.

A notable approach involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters to form 2,4,5-trisubstituted piperidines. acs.orgnih.gov In these reactions, the stereochemical outcome is often influenced by the nature of the radical stabilizing group. Research has shown that when the stabilizing group is a vinyl or phenyl group, the reaction yields two of the four possible diastereoisomers. acs.orgnih.gov The diastereomeric ratios can vary significantly, from 3:2 to as high as 40:1, depending on the specific substrates and reaction conditions. nih.gov

For instance, the cyclization of a (triethylsilyl)vinyl-stabilized radical can proceed with high stereoselectivity, producing the corresponding piperidine radical as a single diastereoisomer. acs.orgnih.gov This intermediate can then be trapped with a hydrogen donor like tributyltin hydride to yield the 2,4,5-trisubstituted piperidine. nih.gov Alternatively, the radical intermediate can participate in a subsequent 5-endo cyclization, leading to the formation of more complex polycyclic structures like octahydro acs.orgpyrindenes. acs.orgnih.gov

Another mechanistic pathway involves the intramolecular addition of a primary carbon radical to an aromatic ring. nih.gov This process can be part of a copper(II) carboxylate-promoted intramolecular carboamination of unactivated alkenes, providing access to N-functionalized piperidines. nih.gov The reaction proceeds via an intramolecular syn aminocupration to form the N-C bond, followed by the radical addition to form the C-C bond. nih.gov

Table 1: Diastereomeric Ratios in Radical Cyclization

| Radical Stabilizing Group | Observed Diastereomeric Ratio | Reference |

|---|---|---|

| Phenyl | 3:2 to 40:1 | nih.gov |

| Vinyl | 3:2 to 40:1 | nih.gov |

| (Triethylsilyl)vinyl | Single diastereoisomer | acs.orgnih.gov |

Hydrogen Borrowing Annulation Reactions

Hydrogen borrowing, also known as hydrogen autotransfer, is an efficient and atom-economical process for forming C-N and C-C bonds. nih.gov This methodology uses a catalyst to temporarily "borrow" hydrogen from an alcohol, oxidizing it to a reactive carbonyl intermediate. This intermediate then reacts with another component, and the catalyst subsequently returns the hydrogen to a later intermediate in the catalytic cycle. nih.gov This strategy allows alcohols to be used as alkylating agents, with water as the sole byproduct. nih.gov

In the context of piperidine synthesis, hydrogen borrowing annulation reactions provide a powerful route. A [5+1] annulation method reported for the synthesis of substituted piperidines utilizes this concept. nih.gov The mechanism involves a catalyst, such as one based on iridium(III), which facilitates two sequential cascades of hydroxyl oxidation, amination, and imine reduction through hydrogen transfer. nih.gov The first amination is intermolecular, forming a hydroxyamine intermediate, while the second is an intramolecular cyclization, ultimately forming two new C-N bonds to construct the piperidine ring. nih.gov A key advantage of this approach is its potential for stereoselectivity. Furthermore, using water as a solvent can prevent the racemization of enantioenriched substrates, enabling pathways to highly enantioselective C4-substituted piperidines. nih.gov

Stereoselective 6-Endo-Trig Cyclization

The 6-endo-trig cyclization is a valuable method for synthesizing six-membered rings, including the piperidine skeleton. While historically disfavored by Baldwin's rules for certain substrates, modern catalytic systems and specific substrate designs have enabled its effective use.

One developed synthetic route to cis-2-methyl-4-oxo-6-alkylpiperidines employs a base-mediated 6-endo-trig cyclization of (E)-enones. acs.org This intramolecular cyclization has proven to be general for both alkyl- and aryl-substituted enones, affording the corresponding 4-oxopiperidines in high yields, typically between 80% and 89%. acs.org The resulting cis-disubstituted products can then undergo further stereoselective reduction to yield 2,4,6-cis,cis-trisubstituted 4-hydroxypiperidines with high diastereoselectivity. acs.org

Table 2: Comparison of 6-Endo-Trig Cyclization Methods for 4-Oxopiperidines

| Mediator | Substrate | Product Stereochemistry | Yield | Reference |

|---|---|---|---|---|

| Base | (E)-Enones | cis-2,6-disubstituted | 80-89% | acs.org |

| Acid | Amine-substituted enones | trans-2,6-disubstituted | High | rsc.org |

Intermolecular Approaches to Construct the Piperidine Skeleton (e.g., C-N and C-C Bond Formations)

Intermolecular reactions offer a versatile strategy for assembling the piperidine ring from two or more simpler components. These methods typically involve the formation of a combination of new C-N and C-C bonds. nih.gov

A prevalent method for C-N bond formation is reductive amination, which involves the condensation of an amine with an aldehyde or ketone to form an imine, followed by its reduction. nih.gov This approach is frequently applied in [5+1] annulation strategies to build the piperidine skeleton. nih.gov

Multicomponent cascade reactions are particularly efficient as they form several new C-N and C-C bonds in a single operation. nih.gov Besides [5+1] annulations, [4+2] and [3+3] cycloaddition reactions are also employed in piperidine synthesis. nih.gov For example, a formal heterocyclic Diels-Alder reaction between a 2-aza-1,3-butadiene and styrene can occur in the presence of ferric chloride to yield a tetrahydropyridine, a direct precursor to the piperidine ring. dtic.mil Another intermolecular approach involves the reaction of activated aziridines with a palladium-trimethylenemethane (Pd-TMM) complex in a formal [3+3] cycloaddition to furnish functionalized piperidines. whiterose.ac.uk

Transition metal catalysts based on palladium, rhodium, ruthenium, and others are frequently used to facilitate these complex transformations and to control selectivity. nih.gov

Diastereoselective and Enantioselective Piperidine Synthesis Strategies

Controlling the three-dimensional arrangement of substituents on the piperidine ring is a critical challenge in organic synthesis. Diastereoselective and enantioselective strategies are therefore essential for producing specific stereoisomers of compounds like this compound.

Many of the modern synthetic methods discussed previously incorporate stereocontrol. For example, the acid- and base-mediated 6-endo-trig cyclizations are highly diastereoselective, leading to specific trans or cis isomers of disubstituted piperidines, respectively. acs.orgrsc.org Similarly, radical cyclizations have been shown to proceed with varying degrees of diastereoselectivity, which can be tuned by the choice of radical stabilizing group. nih.gov

The aza-Prins reaction is another powerful tool for the diastereoselective synthesis of substituted piperidines. diva-portal.org This reaction involves the cyclization of an alkene onto an iminium ion, followed by nucleophilic trapping. By carefully selecting the reaction conditions, such as the acid catalyst and solvent, specific diastereomers can be favored. For example, a domino multicomponent reaction involving homoallylic ammonium salts and bifunctional aldehydes under acidic conditions can yield halide-substituted piperidine-fused dihydroquinazolinones in a diastereoselective manner. diva-portal.org The level of diastereoselectivity in such reactions can often be controlled by adjusting the reaction temperature. diva-portal.org

Enantioselective synthesis is often achieved by using chiral catalysts or auxiliaries. Chiral ligands complexed with transition metal catalysts can create a chiral environment that influences the stereochemical outcome of C-C and C-N bond-forming reactions. nih.gov The hydrogen borrowing annulation approach, for instance, can be rendered enantioselective, providing a route to highly enantioenriched C4-substituted piperidines. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Ethyl-2-methylpyridine |

| (E)-Enones |

| 2,4,5-Trisubstituted piperidines |

| 4-Oxopiperidines |

| 4-Hydroxypiperidines |

| (−)-Solenopsin A |

| Tributyltin hydride |

| Octahydro acs.orgpyrindenes |

| Tetrahydropyridine |

| Dihydroquinazolinones |

| Paraldehyde |

Derivatization and Functionalization Strategies of 5 Ethyl 2 Methylpiperidine

Chemical Modification of the Piperidine (B6355638) Ring System

Direct chemical modification of the saturated heterocyclic ring allows for precise tuning of the molecule's steric and electronic properties. Key strategies include reactions at the ring nitrogen and selective functionalization of the ring's carbon atoms.

The secondary amine of the piperidine ring is a primary site for facile derivatization. N-substitution, including alkylation and acylation, significantly impacts the molecule's conformation, basicity, and intermolecular interactions.

When the piperidine nitrogen is acylated, conjugation of its lone pair with the adjacent carbonyl π-orbital increases its sp2 hybridization. This partial double-bond character in the C–N bond can lead to a phenomenon known as pseudoallylic strain, which forces substituents at the C-2 position (the methyl group in this case) into an axial orientation acs.orgnih.gov. This conformational locking increases the molecule's three-dimensional shape, which can be critical for specific binding interactions with biological targets nih.gov. In contrast, N-alkylation maintains the nitrogen's sp3 character, allowing for more conformational flexibility.

The nature of the N-substituent also directly modulates the nitrogen's basicity (pKa). The introduction of electron-withdrawing groups, such as acyl or brosyl groups, decreases the basicity, which can influence the molecule's ionization state at physiological pH and its pharmacokinetic profile. Conversely, small alkyl groups maintain or slightly increase basicity. These modifications are instrumental in optimizing ligand-receptor interactions and have been shown to dramatically alter the biological activity of piperidine-containing compounds nih.gov.

Table 1: Influence of N-Substitution on Piperidine Properties

| Substitution Type | Effect on Nitrogen Hybridization | Key Influence on Molecular Properties | Reference |

|---|---|---|---|

| N-Acylation | Increases sp2 character | Induces pseudoallylic strain, favors axial conformation of C2-substituents, decreases basicity. | acs.orgnih.gov |

| N-Alkylation | Maintains sp3 character | Retains conformational flexibility, maintains or slightly increases basicity. | nih.govnih.gov |

| N-Arylation | Increases sp2 character | Promotes planarity at the nitrogen atom, influences ring conformation. | acs.org |

Functionalization of the sp3-hybridized carbon atoms of the piperidine ring is more challenging but offers a powerful route to novel analogues. Modern catalytic methods have enabled the selective introduction of alkyl and aryl groups at specific positions. The substitution pattern of 5-ethyl-2-methylpiperidine makes regioselectivity a critical consideration.

α-Functionalization (C2 and C6): The C-H bonds adjacent to the ring nitrogen (α-positions) are the most activated. A robust method for α-functionalization involves the initial oxidation of the N-alkyl piperidine to an N-oxide, followed by elimination to form an endo-cyclic iminium ion. This intermediate can then be trapped in situ by a variety of carbon-based nucleophiles to achieve alkylation, arylation, or trifluoromethylation nih.govacs.org. Studies on N-benzyl-2-methylpiperidine have shown that the choice of nucleophile and reaction conditions can control regioselectivity between the substituted C2 and unsubstituted C6 positions acs.org.

Remote C-H Functionalization (C3, C4, and C5): Modifying C-H bonds at positions more distant from the nitrogen atom typically requires the use of directing groups. Palladium-catalyzed C(sp3)–H arylation has emerged as a key technology for this purpose. By installing a removable directing group, such as an aminoquinoline amide, at a specific position, the catalyst can be directed to functionalize an adjacent C-H bond with high regio- and stereoselectivity acs.orgacs.org. For instance, a directing group at the C3 position can facilitate selective arylation at the C4 position acs.org. Similarly, a C4 directing group can enable stereoselective mono-arylation at the C3 position imperial.ac.uk.

Advanced photoredox catalysis also provides a powerful means for C-H arylation. Iridium-based photoredox catalysts can facilitate the α-amino C–H arylation of highly substituted piperidines with electron-deficient hetero(arenes), often with high diastereoselectivity nih.govescholarship.orgacs.org.

Table 2: Catalytic Methods for C-H Arylation of Piperidine Scaffolds

| Method | Target Position(s) | Catalyst System | Key Features | Reference(s) |

|---|---|---|---|---|

| Iminium Ion Trapping | C2, C6 (α-positions) | N-Oxide formation followed by nucleophilic addition | Late-stage functionalization with alkyl, aryl, and CF3 groups. | nih.govacs.org |

| Directed C-H Arylation | C3, C4 (Remote positions) | Palladium catalyst with a removable directing group | High regio- and stereoselectivity at unactivated positions. | acs.orgacs.orgimperial.ac.uk |

| Photoredox Catalysis | C2, C6 (α-positions) | Iridium(III) photocatalyst | High diastereoselectivity; proceeds under mild conditions. | nih.govescholarship.orgacs.org |

The incorporation of heteroatoms, particularly oxygen, onto the piperidine ring can significantly alter polarity, hydrogen bonding capacity, and metabolic stability. Biocatalytic and electrochemical methods are modern strategies for achieving such transformations.

Enzymatic C–H oxidation offers a highly selective method for introducing hydroxyl groups. Specific hydroxylase enzymes can catalyze the hydroxylation of carboxylated piperidines with high regio- and enantioselectivity, providing valuable intermediates for further derivatization chemistryviews.org.

Electrochemical oxidation provides an alternative route for hydroxylation. The oxidation of N-protected tetrahydropyridines under aqueous conditions can stereoselectively yield dihydroxypiperidines researchgate.net. While direct electrochemical oxidation of the saturated piperidine ring is also possible, controlling the selectivity can be challenging researchgate.net. These methods represent a shift towards greener and more selective chemistry for creating highly functionalized piperidine derivatives.

Synthesis of Conjugates and Prodrugs Involving the this compound Moiety

Incorporating the this compound moiety into larger molecular constructs, such as conjugates and prodrugs, is a strategy used to enhance therapeutic efficacy, modify pharmacokinetic profiles, or improve drug delivery.

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. The this compound ring can be linked to a parent drug through a cleavable linker, such as a carbonate or an amino acid spacer. This approach can be used to improve the solubility of a poorly soluble drug or to achieve its sustained release over time nih.gov.

Conjugation involves linking the piperidine derivative to another molecule to create a hybrid with novel properties. For example, piperidine scaffolds have been conjugated to nucleobases to create piperidine nucleosides, which act as conformationally restricted mimics of natural nucleosides for potential antiviral or enzymatic inhibitor applications nih.gov. In immunology, piperidine-containing haptens are often conjugated to carrier proteins like bovine serum albumin (BSA) to elicit an immune response and generate specific antibodies researchgate.net. This highlights the utility of the piperidine core as a structural scaffold for creating targeted molecular probes and immunogens.

Advanced Functionalization for Specific Research Applications

Modern synthetic methodologies have enabled highly sophisticated functionalizations of the piperidine scaffold for specialized applications in drug discovery and chemical biology. These advanced strategies often focus on late-stage functionalization, allowing for the diversification of complex molecules to explore structure-activity relationships (SAR).

Catalyst-controlled C-H functionalization is a prime example of an advanced strategy. By carefully selecting the rhodium catalyst and the nitrogen-protecting group, it is possible to direct the introduction of an arylacetate group to either the C2, C3, or C4 position of the piperidine ring nih.gov. This level of control is invaluable for systematically synthesizing positional analogues of bioactive compounds, such as methylphenidate, to map out the optimal substitution pattern for biological activity nih.gov.

The development of photoredox-mediated reactions has also provided new avenues for creating complex derivatives under mild conditions nih.govacs.orgresearchgate.net. These methods are often compatible with a wide range of functional groups, making them suitable for the late-stage modification of drug candidates without requiring extensive protecting group chemistry. Such advanced functionalization techniques are essential for generating libraries of diverse compounds for high-throughput screening and for creating precisely tailored molecular probes to investigate biological systems.

Structure Activity Relationship Sar and Biological Activity of 5 Ethyl 2 Methylpiperidine Derivatives

Methodologies for Structure-Activity Relationship Elucidation

The exploration of how a molecule's structure influences its biological activity is a cornerstone of drug discovery. oncodesign-services.com For piperidine (B6355638) derivatives, including those of 5-Ethyl-2-methylpiperidine, various methodologies are employed to systematically build this understanding and guide the optimization of lead compounds.

In the absence of a known three-dimensional structure of a biological target, drug design often relies on the information derived from molecules that are known to interact with it. This approach, known as ligand-based drug design (LBDD), correlates the chemical structures of active and inactive compounds with their biological activity to build a predictive model. gardp.org This iterative process of synthesis and biological screening aims to optimize compounds for a specific activity. gardp.org

Fragment-based drug discovery (FBDD) represents another powerful strategy. nih.gov This approach begins by screening libraries of small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. nih.gov The piperidine scaffold is an excellent starting point for such an approach. researchgate.net Once a fragment hit is identified and its binding mode is determined, it can be optimized into a more potent lead compound through strategies like fragment evolution, where substitutions are made to create additional interactions with the target. acs.org The advantage of FBDD is that it can more efficiently explore chemical space and often yields lead compounds with better physicochemical properties compared to traditional high-throughput screening (HTS). nih.govacs.org The ligand efficiency (LE) is a key metric in FBDD, used to assess the quality of fragments and their optimization potential. nih.gov

Computational methods have become indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds. oncodesign-services.com These in silico techniques are widely applied to study the SAR of piperidine derivatives.

Quantitative Structure-Activity Relationship (QSAR) is a prominent computational method that develops mathematical models to relate the chemical structure of a compound to its biological activity. oncodesign-services.com For instance, 2D-QSAR models, which are independent of the compound's conformation, can be built using calculated descriptors to predict the binding affinity of new derivatives. nih.gov

Other computational techniques include:

Pharmacophore Mapping: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active at a specific biological target. nih.gov

Molecular Docking and Dynamics Simulations: These techniques are used to predict and analyze the interaction between a ligand (like a piperidine derivative) and its target protein at the molecular level, providing insights into the binding mode and stability. oncodesign-services.com

Prediction of Activity Spectra for Substances (PASS): This online tool can predict a wide range of pharmacological activities and mechanisms of action for a given chemical structure based on the SAR of a large database of known active compounds. clinmedkaz.org

Table 1: Computational Tools and Approaches in SAR Studies of Piperidine Derivatives

| Methodology | Description | Application Example |

|---|---|---|

| QSAR | Develops mathematical models to predict biological activity from chemical structure. oncodesign-services.com | Predicting the Sigma-2 receptor (S2R) binding affinity for a diverse set of ligands. nih.gov |

| Pharmacophore Mapping | Identifies the 3D arrangement of features essential for biological activity. nih.gov | Discriminating between active S2R ligands and inactive decoys with high sensitivity. nih.gov |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. oncodesign-services.com | Investigating how piperidine derivatives interact with their biological targets. oncodesign-services.com |

| PASS Online Tool | Predicts the spectrum of biological activities for a substance. clinmedkaz.org | Evaluating the potential pharmacological effects of new piperidine derivatives in silico. clinmedkaz.org |

| Molecular Operating Environment (MOE) | Integrated software platform for drug discovery, combining various computational approaches. oncodesign-services.com | Used for both Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD). oncodesign-services.com |

Pharmacological Profiling and Mechanisms of Action

The piperidine scaffold is a privileged structure in pharmacology, with its derivatives demonstrating a vast array of biological activities. researchgate.netdut.ac.za This versatility stems from the ability to modify the piperidine ring at various positions, influencing its interaction with a multitude of biological targets.

Derivatives of piperidine have been shown to interact with a wide range of biological targets, leading to diverse pharmacological effects. clinmedkaz.org

Receptors: Piperidine derivatives have been identified as modulators of several receptor types. For example, specific 2,5-dimethoxyphenylpiperidines act as selective agonists for the serotonin 5-HT2A receptor. acs.org Other studies have shown that certain piperidine derivatives can act as antagonists for the Aryl hydrocarbon receptor (AhR) and the Glucocorticoid receptor (GR). nih.gov

Enzymes: The piperidine moiety is present in drugs that target enzymes. The well-known antidiabetic drug alogliptin, which contains a piperidine ring, is a potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. mdpi.com

Ion Channels: Computational studies predict that piperidine derivatives are capable of affecting voltage-gated ion channels, suggesting potential applications as local anesthetics or antiarrhythmic agents. clinmedkaz.org

Table 2: Examples of Modulatory Effects of Piperidine Derivatives on Biological Targets

| Derivative Class | Biological Target | Effect | Potential Therapeutic Area |

|---|---|---|---|

| 2,5-Dimethoxyphenylpiperidines | Serotonin 5-HT2A Receptor | Agonist | CNS Disorders acs.org |

| N-substituted piperidines | Aryl hydrocarbon receptor (AhR), Glucocorticoid receptor (GR) | Antagonist | Immunology, Inflammation nih.gov |

| Alogliptin (piperidine-containing) | Dipeptidyl peptidase-4 (DPP-4) | Inhibitor | Type 2 Diabetes mdpi.com |

| General Piperidine Derivatives | Voltage-gated sodium channels | Inhibition (Predicted) | Anesthesia, Arrhythmia clinmedkaz.org |

| Thiazolidine-2,4-dione based | ERK1/2 Kinase | Substrate-specific Inhibition | Oncology nih.gov |

The emergence of antibiotic resistance has spurred the search for new antimicrobial agents, and piperidine derivatives have shown considerable promise in this area. academicjournals.org Numerous studies have demonstrated the activity of novel piperidine compounds against a range of pathogenic microbes.

The antimicrobial efficacy of these derivatives is typically evaluated against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae) using methods like the disc diffusion assay and by determining the Minimum Inhibitory Concentration (MIC). dut.ac.zabiointerfaceresearch.com

Research has shown that the nature and position of substituents on the piperidine ring are crucial for antimicrobial activity. For example, in one study of novel piperidine derivatives, a specific compound exhibited strong inhibitory activity against seven different bacteria, including B. cereus and S. aureus. academicjournals.org Another study found that a synthesized piperidine derivative displayed excellent antibacterial activity against S. aureus and E. coli, with its potency linked to the length of a hydrocarbon chain in an ester moiety. biointerfaceresearch.com Some N-substituted piperazinylquinolone derivatives have also shown significantly improved potency against staphylococci while maintaining activity against Gram-negative bacteria. nih.gov

Table 3: Antimicrobial Activity of Selected Piperidine Derivatives

| Compound/Derivative Class | Target Organism(s) | Activity/MIC Value |

|---|---|---|

| Novel Piperidine Derivative (Compound 6) | B. subtilis, B. cereus, E. coli, S. aureus, P. aeruginosa, Kl. pneumoniae | MIC = 0.75 mg/ml against B. subtilis academicjournals.org |

| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate (Compound 2) | Staphylococcus aureus (Gram-positive) | Good activity compared to standard drug chloramphenicol biointerfaceresearch.com |

| Quinoxaline-based derivatives (Compounds 5m-5p) | S. aureus, B. subtilis, MRSA, E. coli | MICs of 4–16 µg/mL against S. aureus nih.gov |

| Ciprofloxacin derivative 5a | Staphylococcus aureus, Staphylococcus epidermidis | Significant improvement of potency against staphylococci nih.gov |

| 5-alkyl-6-(4-substituted-1-piperazinyl)uracils (Compound 6h) | Gram-positive and Gram-negative bacteria | Potent broad-spectrum antibacterial activity mdpi.com |

Beyond antimicrobial effects, piperidine derivatives have been investigated for their potential in treating central nervous system disorders and inflammation. dut.ac.za

Antidepressant Properties: Certain 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives have been synthesized and evaluated as potential antidepressant agents. nih.gov In preclinical studies, these compounds were assessed using the reserpine interaction test in mice and by measuring their ability to inhibit the reuptake of biogenic amines in brain tissue. The results indicated that specific derivatives possess biological activity comparable to the established antidepressant drug viloxazine. nih.gov

Anti-inflammatory Properties: The piperidine scaffold is also found in molecules with anti-inflammatory potential. dut.ac.za The anti-inflammatory mechanism of such compounds can involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). nih.govmdpi.com Inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes. nih.gov Studies on various heterocyclic compounds have demonstrated significant inhibitory potency against these enzymes, highlighting a promising avenue for the development of novel anti-inflammatory drugs based on scaffolds like piperidine. nih.govmdpi.com

Antineoplastic and Antitumor Activities

Piperidine derivatives are integral to the development of new anticancer agents, with research focusing on their ability to induce apoptosis, arrest the cell cycle, and inhibit key enzymes involved in tumor progression. researchgate.netnih.gov The substitution on the piperidine ring is a critical determinant of cytotoxic potential.

A series of 2,6-disubstituted N-methylpiperidine derivatives have been investigated as bioreducible anti-tumor agents. These compounds are designed as prodrugs that are activated under the hypoxic conditions characteristic of solid tumors. nih.gov For instance, cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine demonstrated significant toxicity against human colon carcinoma cell lines, with IC50 values between 6 and 11 μM. nih.gov The corresponding N-oxides of these compounds, intended to be less toxic prodrugs, generally showed reduced cytotoxicity, suggesting that while the piperidine core is a versatile cytotoxic entity, its N-oxide derivatives may not be effectively reduced to the active form in hypoxic conditions. nih.gov

Further studies on arylidine derivatives incorporating a piperidine moiety have shown promising anticancer properties against various human cancer cell lines, including liver, breast, and colon cancer. researchgate.net Molecular docking studies suggest that these compounds can act as dual inhibitors of topoisomerase (Topo) I/II and may also function as DNA intercalators. researchgate.net For example, certain tetrahydrobenzo[b]thiophene derivatives bearing a piperidine substituent showed potent cytotoxic activity, with one compound surpassing the efficacy of the standard drug doxorubicin against breast cancer cell lines. researchgate.net

The mechanism of action for many piperidine-based anticancer agents involves the activation of signaling pathways that lead to cancer cell apoptosis. nih.gov For example, a derivative of Tamoxifen incorporating a piperidine moiety, 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), has shown efficacy in both estrogen receptor (ER)-positive and ER-negative breast cancer cells. nih.gov

Table 1: Cytotoxicity of Selected N-Methylpiperidine Derivatives

| Compound | Cell Line | Condition | IC50 (µM) |

|---|---|---|---|

| cis-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29 | Oxic | 6 - 11 |

| trans-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29 | Oxic | 6 - 11 |

| cis-N-methyl-2,6-bis(bromomethyl)piperidine | BE | Oxic | 6 - 11 |

| trans-N-methyl-2,6-bis(bromomethyl)piperidine | BE | Oxic | 6 - 11 |

Central Nervous System (CNS) Activities (e.g., Anesthetic, Antiarrhythmic)

The piperidine ring is a common scaffold in compounds targeting the central nervous system, owing to its ability to interact with various ion channels and receptors. clinmedkaz.orgclinmedkaz.org Derivatives of this compound are explored for their potential as local anesthetics and antiarrhythmic agents, activities that are often linked to the modulation of sodium channels. nih.govnih.gov

Recent studies on fluorinated ethynylpiperidine derivatives have demonstrated both local anesthetic and antiarrhythmic properties. nih.gov These compounds, developed as structural analogs of kazcaine, show that the introduction and position of substituents on the piperidine scaffold can fine-tune their pharmacological profile. nih.gov For example, one derivative, LAS-294, exhibited a pronounced preventive antiarrhythmic effect at a low dosage of 0.1 mg/kg in an aconitine-induced arrhythmia model in rats. nih.gov Another compound, LAS-286, showed prolonged and significant local anesthetic activity at a 0.5% concentration. nih.gov

The unique chemical structure of piperidine allows it to be combined with other molecular fragments, making it a valuable scaffold for creating new drug-like substances with CNS activity. clinmedkaz.orgnih.gov The membrane-stabilizing effects of these compounds, stemming from their influence on ion channels, are central to their anesthetic and antiarrhythmic potential. clinmedkaz.org

Table 2: CNS-Related Activity of Fluorinated Ethynylpiperidine Derivatives

| Compound Code | Activity Type | Key Finding |

|---|---|---|

| LAS-286 | Local Anesthetic | Prolonged and pronounced activity at 0.5% concentration. |

Insecticidal Activities: Influence of Substituent Position and Moiety Type

Piperidine and its derivatives, found naturally in plants like black pepper (as piperine), have long been recognized for their insecticidal properties. nih.gov The structure-activity relationship of synthetic piperidine derivatives has been systematically studied to develop more potent and targeted insecticides. researchgate.net

Research on various substituted piperidines against the mosquito vector Aedes aegypti has provided clear insights into the role of substituent position and type. The toxicity of these compounds is significantly influenced by both the nature of the chemical group attached to the piperidine ring and its position. researchgate.net

Influence of Moiety Type : The order of toxicity for different moieties attached to a carbon of the piperidine ring was found to be ethyl- > methyl- > benzyl-. The most toxic compound identified in one study was 2-ethyl-piperidine. Attaching a bulky benzyl group significantly decreased insecticidal activity. researchgate.net

Influence of Substituent Position : When the same chemical moiety was attached to different positions on the piperidine ring, the order of toxicity was found to be position 2 > position 3 > position 4. researchgate.net

These findings suggest that smaller alkyl groups, particularly an ethyl group at the 2-position, enhance the insecticidal potency of the piperidine scaffold. This information is crucial for the rational design of new insecticides with improved efficacy. researchgate.net

Table 3: Structure-Activity Relationship of Piperidine Derivatives as Insecticides against Aedes aegypti

| Moiety | Position on Ring | Relative Toxicity | Example LD50 (µ g/mosquito ) |

|---|---|---|---|

| Ethyl- | 2 | High | 0.8 |

| Methyl- | 2 | Medium | > Ethyl-derivative |

| Benzyl- | 2 | Low | 29.2 |

| Ethyl- | 3 | Lower than position 2 | - |

Opioid Receptor Ligand Interactions

The piperidine scaffold is a cornerstone in the development of ligands for opioid receptors (μ, δ, and κ), which are critical targets for pain management. nih.gov The substitution pattern on the piperidine ring allows for the fine-tuning of affinity and efficacy at these receptors, leading to the development of compounds with specific profiles, such as biased agonists or mixed agonist-antagonist ligands. mdpi.commdpi.com

A series of piperidine benzimidazoles have been developed as potent G-protein biased agonists for the μ-opioid receptor (MOR). mdpi.com SAR studies revealed that halogen substituents on different parts of the scaffold favor MOR conformations that promote G-protein signaling while disfavoring β-arrestin 2 recruitment, a pathway associated with some of the adverse effects of opioids. mdpi.com

In another study, a series of 4-substituted piperidine compounds based on a tetrahydroquinoline core were synthesized to create ligands with a balanced affinity for both MOR (as agonists) and δ-opioid receptors (DOR) (as antagonists). researchgate.net This dual activity profile is sought after to potentially reduce the negative side effects, such as tolerance and dependence, associated with selective MOR agonists. researchgate.net The nature of the side chain at the 4-position of the piperidine ring was found to significantly improve binding affinity at both receptors. researchgate.net For example, N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide showed high affinity for both the σ1 receptor (Ki = 1.86 nM) and the μ receptor (Ki = 2.1 nM). researchgate.net

Table 4: Opioid Receptor Binding Affinities for a Piperidine Propionamide Derivative

| Compound | Receptor Target | Binding Affinity (Ki, nM) |

|---|---|---|

| Compound 44 | σ1 Receptor | 1.86 |

Acetylcholinesterase Inhibitory Effects (as seen in Donepezil Analogs)

Donepezil, a leading drug for the treatment of Alzheimer's disease, is a potent and selective acetylcholinesterase (AChE) inhibitor featuring a prominent N-benzylpiperidine moiety. nih.govusp.br This structural feature is crucial for its interaction with the AChE enzyme. Extensive research has focused on creating Donepezil analogs by modifying the piperidine ring and its substituents to enhance inhibitory activity and introduce multi-target functionalities. ijnrd.org

The N-benzylpiperidine portion of Donepezil binds to the peripheral anionic site (PAS) of the AChE enzyme, while the indanone moiety interacts with the catalytic active site. nih.gov Modifications have included replacing the benzylpiperidine group with other substituted piperidine fragments. For example, connecting the piperidine and indanone parts through a double bond resulted in compounds with potent and selective inhibition of human AChE, with IC50 values as low as 0.043 μM. usp.br

Other modifications have involved attaching the N-benzylpiperidine moiety to different heterocyclic scaffolds, such as 2-aminopyridine, to create hybrids with dual inhibitory functions. One such hybrid, pyridonepezil, was found to be a potent hAChE inhibitor with an IC50 of 9.4 nM. nih.gov These studies underscore the importance of the substituted piperidine scaffold for achieving high-affinity binding to AChE and its versatility in the design of multi-target agents for complex neurodegenerative diseases. nih.govencyclopedia.pub

Table 5: AChE Inhibitory Activity of Selected Donepezil Analogs

| Analog Type | Modification | Target | IC50 |

|---|---|---|---|

| Donepezil-Indanone with double bond linker | Rigidified structure | hAChE | 0.043 µM |

Selective Serotonin 5-HT2A Receptor Agonism

The 5-HT2A receptor is a key target for psychedelic drugs and a range of psychiatric medications. nih.govacs.org The piperidine scaffold has been incorporated into novel chemical classes to create selective 5-HT2A receptor agonists. The conformation of the molecule, dictated by the piperidine ring, is critical for its interaction with the receptor.

A novel class of 2,5-dimethoxyphenylpiperidines has been identified as selective 5-HT2A receptor agonists. nih.govacs.org Structure-activity relationship studies within this series revealed that incorporating the flexible phenethylamine side chain of known agonists into a piperidine ring leads to significant changes in potency and selectivity. The stereochemistry of the piperidine ring is paramount; for one compound, the (S)-enantiomer showed only a 4-fold drop in agonist potency at the 5-HT2A receptor compared to a more flexible parent compound, while also eliminating measurable agonist efficacy at the related 5-HT2C receptor. acs.org In contrast, the (R)-enantiomer experienced a 100-fold drop in potency at both receptors. acs.org

Further modifications to the substituents on the piperidine ring and the attached phenyl ring have been explored. N-alkylation of the piperidine nitrogen generally leads to a substantial decrease in potency. acs.org Altering the methoxy groups on the phenyl ring to ethoxy groups also resulted in a 3- to 30-fold decrease in agonist potency at the 5-HT2A receptor. acs.org These findings highlight the precise structural and stereochemical requirements for potent and selective 5-HT2A receptor agonism within this chemical series.

Table 6: Influence of Stereochemistry on 5-HT2A/2C Receptor Activity

| Compound | Potency at 5-HT2A Receptor | Efficacy at 5-HT2C Receptor |

|---|---|---|

| Flexible Parent Compound | High | Measurable |

| (S)-enantiomer with piperidine ring | 4-fold drop vs. parent | No measurable efficacy |

Stereochemical Influences on Biological Activity

The three-dimensional arrangement of atoms in this compound derivatives is a critical factor governing their biological activity. biomedgrid.com The presence of chiral centers in the piperidine ring means that these compounds can exist as different stereoisomers (enantiomers and diastereomers), which often exhibit distinct pharmacological and pharmacokinetic properties. thieme-connect.com

The influence of stereochemistry is evident across various biological targets. In the case of 5-HT2A receptor agonists based on a 2,5-disubstituted piperidine scaffold, the biological activity resides almost exclusively in a single enantiomer. acs.org As noted previously, the (S)-enantiomer of one such compound was a potent 5-HT2A agonist with high selectivity over the 5-HT2C receptor, whereas the (R)-enantiomer was significantly less active. acs.org This demonstrates that the spatial orientation of the substituents on the piperidine ring is crucial for optimal receptor binding and activation.

Similarly, for antihypertensive agents containing a substituted piperidine ring, a clear difference in pharmacological activity was observed between optical isomers. nih.gov In studies of alpha-adrenergic blocking activity, the (+) isomers were consistently more potent than the corresponding (-) isomers. nih.gov However, in some cases, the stereochemical nature of chiral centers does not play a critical role. For certain piperidine-derived hemicholinium congeners, all possible stereoisomers (meso, dextrorotatory, and levorotatory) exhibited similar qualitative and quantitative biological effects, suggesting the chiral centers were not at a primary site of interaction with the target receptor. nih.gov

The introduction of chiral centers into the piperidine ring can effectively modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.com Therefore, controlling the stereochemistry of the this compound core is a fundamental strategy in the design of potent and selective therapeutic agents. biomedgrid.comthieme-connect.com

Therapeutic Potential and Drug Design Principles Based on this compound Scaffolds

The this compound scaffold, a substituted piperidine ring, represents a core structure with significant potential in medicinal chemistry. The piperidine motif is a well-established "privileged structure" in drug design, frequently incorporated into a wide array of therapeutic agents due to its favorable physicochemical properties and ability to interact with various biological targets. The unique substitution pattern of a methyl group at the 2-position and an ethyl group at the 5-position provides a specific stereochemical and conformational framework that can be exploited for developing novel therapeutics.

The therapeutic potential of derivatives based on this scaffold is broad, with possible applications in treating disorders of the central nervous system (CNS), as well as analgesic, anti-inflammatory, and antimicrobial agents. The design of drugs incorporating the this compound core often focuses on modifying the substituents on the piperidine nitrogen and the existing chiral centers to optimize potency, selectivity, and pharmacokinetic properties.

Key Drug Design Principles:

Stereochemistry and Conformational Rigidity: The chiral centers at the 2 and 5 positions of the piperidine ring introduce stereoisomers that can exhibit different biological activities and receptor-binding affinities. Drug design strategies often involve the synthesis and evaluation of individual stereoisomers to identify the most active and selective conformation. The substituted piperidine ring can adopt various chair and boat conformations, and the ethyl and methyl groups influence the preferred geometry, which in turn affects how the molecule interacts with its biological target.

Nitrogen Substitution: The secondary amine of the piperidine ring is a key site for chemical modification. Alkylation, acylation, or incorporation into larger heterocyclic systems can profoundly impact the compound's pharmacological profile. For instance, the addition of aromatic or heteroaromatic moieties to the nitrogen atom can introduce interactions with specific receptor pockets, leading to enhanced affinity and selectivity.

Bioisosteric Replacement: In drug design, the this compound scaffold can serve as a bioisostere for other cyclic amines, such as piperazine or pyrrolidine, to modulate a compound's basicity, lipophilicity, and metabolic stability. This approach allows for the fine-tuning of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

Fragment-Based Drug Discovery: The this compound core can be utilized as a starting fragment in fragment-based drug discovery (FBDD). By identifying weak-binding fragments that interact with a biological target, medicinal chemists can elaborate on the scaffold to develop more potent and selective ligands.

Therapeutic Applications and Research Findings:

While specific research on this compound derivatives is not extensively documented in publicly available literature, the broader class of substituted piperidines has been investigated for a multitude of therapeutic purposes. The principles derived from these studies can be extrapolated to guide the design of novel drugs based on the this compound scaffold.

Table 1: Potential Therapeutic Targets for this compound Derivatives

| Therapeutic Area | Potential Biological Target | Rationale for Targeting |

| Central Nervous System | Dopamine Transporter (DAT) | Modulation of dopamine levels for treating ADHD and other neurological disorders. |

| Serotonin Receptors (e.g., 5-HT2A) | Atypical antipsychotic activity and treatment of mood disorders. | |

| Mu-opioid Receptors | Development of potent analgesic agents for pain management. | |

| Infectious Diseases | Bacterial Cell Wall Synthesis Enzymes | Potential for novel antibacterial agents. |

| Fungal Ergosterol Biosynthesis | Development of new antifungal therapies. | |

| Cardiovascular Diseases | Ion Channels (e.g., Sodium, Potassium) | Potential for antiarrhythmic agents. |

Structure-Activity Relationship (SAR) Insights:

The structure-activity relationship (SAR) for piperidine-based compounds is highly dependent on the specific biological target. However, some general principles can be outlined: